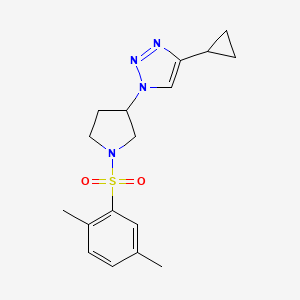

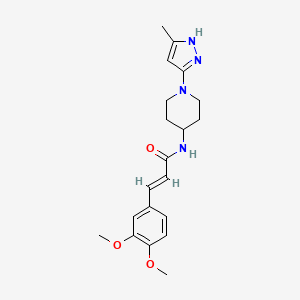

![molecular formula C7H13Cl2N3 B3004806 5-[(2R)-吡咯烷-2-基]-1H-吡唑;二盐酸盐 CAS No. 2411180-15-7](/img/structure/B3004806.png)

5-[(2R)-吡咯烷-2-基]-1H-吡唑;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride" is a heterocyclic chemical that is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis routes for related compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in several papers. For instance, a microwave-assisted, palladium-catalyzed C-H heteroarylation protocol was developed for the synthesis of a novel heterocyclic compound with a pyrazole core, which could potentially be adapted for the synthesis of "5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride" . Additionally, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation of tosylhydrazones suggests a method that might be relevant for constructing the pyrazole ring in the target compound .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are characterized by their heterocyclic cores and the substituents attached to them. For example, the crystal structures of iron complex salts of pyrazole derivatives exhibit intermolecular hydrogen bonding and various topologies . The structure of a 2H-pyrazolo[4,3-c]pyridine derivative shows a dihydropyrazole ring adopting an envelope conformation, which could be similar to the conformational properties of "5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride" .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is influenced by their substituents and the electronic properties of the core. For instance, the synthesis of 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives and their antimycobacterial activity demonstrate the potential for bioactive reactions . The conversion of 5-chloroethylpyrazolo[3,4-b]pyridines to tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines by treating with primary amines indicates the possibility of further functionalization of the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are diverse and depend on their specific structures. For example, the photoluminescent properties of mononuclear complexes with pyrazole ligands suggest that "5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride" may also exhibit interesting optical properties . Quantum mechanical and spectroscopic investigations provide insights into the electronic, NMR, and vibrational properties of these compounds, which could be relevant for understanding the properties of the target compound .

科学研究应用

吡唑衍生物中的光反应

Vetokhina 等人 (2012) 研究了 2-(1H-吡唑-5-基)吡啶 (PPP) 及其衍生物,揭示了三种类型的光反应:激发态分子内质子转移 (ESIPT)、激发态分子间双质子转移 (ESDPT) 和溶剂辅助双质子转移。这项研究突出了吡唑衍生物复杂的光化学行为 (Vetokhina 等人, 2012)。

抗增殖潜力

Ananda 等人 (2017) 合成了新型吡唑衍生物,并测试了它们对各种癌细胞系的抗增殖作用。一种化合物对乳腺癌和白血病细胞表现出显着的细胞毒性作用,表明吡唑衍生物在癌症治疗中的潜力 (Ananda 等人, 2017)。

光学性质

Ge 等人 (2014) 合成了新型 5-(3-芳基-1H-吡唑-5-基)-2-(3-丁基-1-氯咪唑并[1,5-a]吡啶-7-基)-1,3,4-恶二唑衍生物,并研究了它们的荧光光谱特性。该研究增强了对基于吡唑的化合物的光学性质的理解 (Ge 等人, 2014)。

抗分枝杆菌活性

Mamolo 等人 (2001) 合成了 5-芳基-1-异烟酰基-3-(吡啶-2-基)-4,5-二氢-1H-吡唑衍生物,并证明了它们对结核分枝杆菌菌株的有趣活性,突出了吡唑衍生物在结核病治疗中的潜力 (Mamolo 等人, 2001)。

抗菌和抗氧化活性

Lynda (2021) 探索了吡唑衍生物的抗菌和抗氧化活性,发现对各种细菌和自由基具有中等活性。这项研究表明这些化合物在抗菌和抗氧化应用中的效用 (Lynda, 2021)。

连续流动羟醛反应

Bortolini 等人 (2012) 开发了一种使用功能化二氧化硅的 5-(吡咯烷-2-基)四唑进行连续流动羟醛反应的方法,证明了一种具有良好立体选择性的环境友好方法 (Bortolini 等人, 2012)。

属性

IUPAC Name |

5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H/t6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWROSQRQLJYJCY-QYCVXMPOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

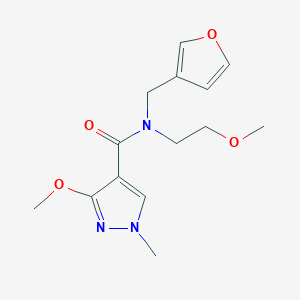

![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)

![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)

![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)